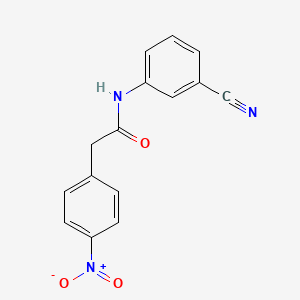

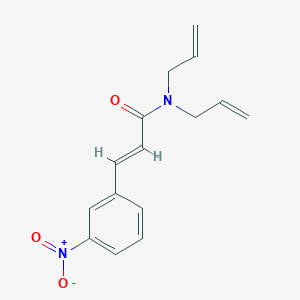

![molecular formula C9H6F5NO2 B5881304 N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5881304.png)

N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Late-Stage Difluoromethylation

N-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide: is utilized in late-stage difluoromethylation processes. This technique is crucial for introducing difluoromethyl groups into complex molecules, enhancing their pharmacological properties. The compound serves as a reagent in the formation of X–CF2H bonds, where X can be carbon, oxygen, nitrogen, or sulfur . This advancement has streamlined the synthesis of molecules with significant pharmaceutical relevance.

Medicinal Chemistry

In medicinal chemistry, the difluoromethoxy group plays a pivotal role in drug design. It’s known to improve metabolic stability and bioavailability. The compound can be used to modify the physicochemical properties of potential drug candidates, making it a valuable tool for developing new medications .

Protein Labeling

The precise site-selective installation of difluoromethyl groups onto large biomolecules, such as proteins, is an emerging application. This compound can be employed to modify proteins, thereby aiding in the study of protein function and interaction, which is essential for understanding biological processes and developing targeted therapies .

Synthesis of Heterocyclic Compounds

Heterocyclic compounds with difluoromethoxy groups have shown notable anti-tumor, antiviral, and antifungal properties. This compound can be used as a precursor in the synthesis of such heterocycles, contributing to the discovery of new therapeutic agents .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-2,2,2-trifluoroacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F5NO2/c10-8(11)17-6-3-1-2-5(4-6)15-7(16)9(12,13)14/h1-4,8H,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBDJEICCGHXHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)NC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(3-(Difluoromethoxy)phenyl)-2,2,2-trifluoroacetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5881228.png)

![2-chloro-N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5881238.png)

![N-(tert-butyl)-2-[(3-cyano-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-2-yl)thio]acetamide](/img/structure/B5881247.png)

![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}acetohydrazide](/img/structure/B5881277.png)

![methyl (9-fluoro-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B5881280.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylurea](/img/structure/B5881285.png)

![1-[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]indoline](/img/structure/B5881295.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyrazinecarboxamide](/img/structure/B5881309.png)